

An In-depth Technical Guide to N-(2-adamantyl)morpholin-4-amine

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Compound of Interest

Compound Name: *N*-(2-adamantyl)morpholin-4-amine

Cat. No.: B4747468

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Disclaimer: The compound **N-(2-adamantyl)morpholin-4-amine** is a specialized chemical structure for which a specific CAS number and extensive experimental data are not readily available in public databases. This guide is therefore based on established chemical principles and data from closely related analogues to provide a predictive overview for research and development purposes.

Introduction

N-(2-adamantyl)morpholin-4-amine is a secondary amine that incorporates two key pharmacophores: the rigid, lipophilic 2-adamantyl group and the polar morpholine heterocycle. The adamantane cage is a well-established bioisostere in medicinal chemistry, known for enhancing the therapeutic properties of drug candidates by increasing their lipophilicity, which can improve membrane permeability and metabolic stability.^[1] The morpholine moiety is also a privileged structure in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility and pharmacokinetic profiles.^[2] The combination of these two fragments in **N-(2-adamantyl)morpholin-4-amine** suggests its potential as a novel scaffold for the development of new therapeutic agents.

Chemical Structure and Properties

A specific CAS number for **N-(2-adamantyl)morpholin-4-amine** has not been identified in the literature, suggesting it may be a novel compound. Based on its IUPAC name, the proposed structure is as follows:

Proposed Structure:

- IUPAC Name: N-(tricyclo[3.3.1.1^{3,7}]decan-2-yl)morpholin-4-amine
- Molecular Formula: C₁₄H₂₄N₂O
- Molecular Weight: 236.36 g/mol

The structure consists of a morpholine ring where the nitrogen at position 4 is bonded to an amino group, which is in turn substituted with a 2-adamantyl group.

Physicochemical Properties of 4-Aminomorpholine

As a key precursor, the properties of 4-aminomorpholine (CAS: 4319-49-7) are crucial for the synthesis of the target compound.[\[3\]](#)[\[4\]](#)

Property	Value	Reference
CAS Number	4319-49-7	[3] [4]
Molecular Formula	C ₄ H ₁₀ N ₂ O	[3] [4]
Molecular Weight	102.14 g/mol	[4]
Appearance	Clear colorless to faintly yellow liquid	[3]
Boiling Point	168 °C at 760 mmHg	[3]
Density	1.059 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.4772	[3]
Solubility	Miscible in water	[3]

Proposed Synthesis

The synthesis of **N-(2-adamantyl)morpholin-4-amine** can be hypothetically achieved through the nucleophilic substitution of a suitable 2-adamantyl halide with 4-aminomorpholine. Amines are known to act as effective nucleophiles in reactions with alkyl halides.[\[6\]](#)[\[7\]](#)

Experimental Protocol: Synthesis of N-(2-adamantyl)morpholin-4-amine

Objective: To synthesize **N-(2-adamantyl)morpholin-4-amine** via N-alkylation of 4-aminomorpholine.

Reagents and Materials:

- 4-Aminomorpholine
- 2-Bromoadamantane
- A non-nucleophilic base (e.g., triethylamine, potassium carbonate)
- A suitable aprotic solvent (e.g., acetonitrile, DMF)
- Deionized water
- Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

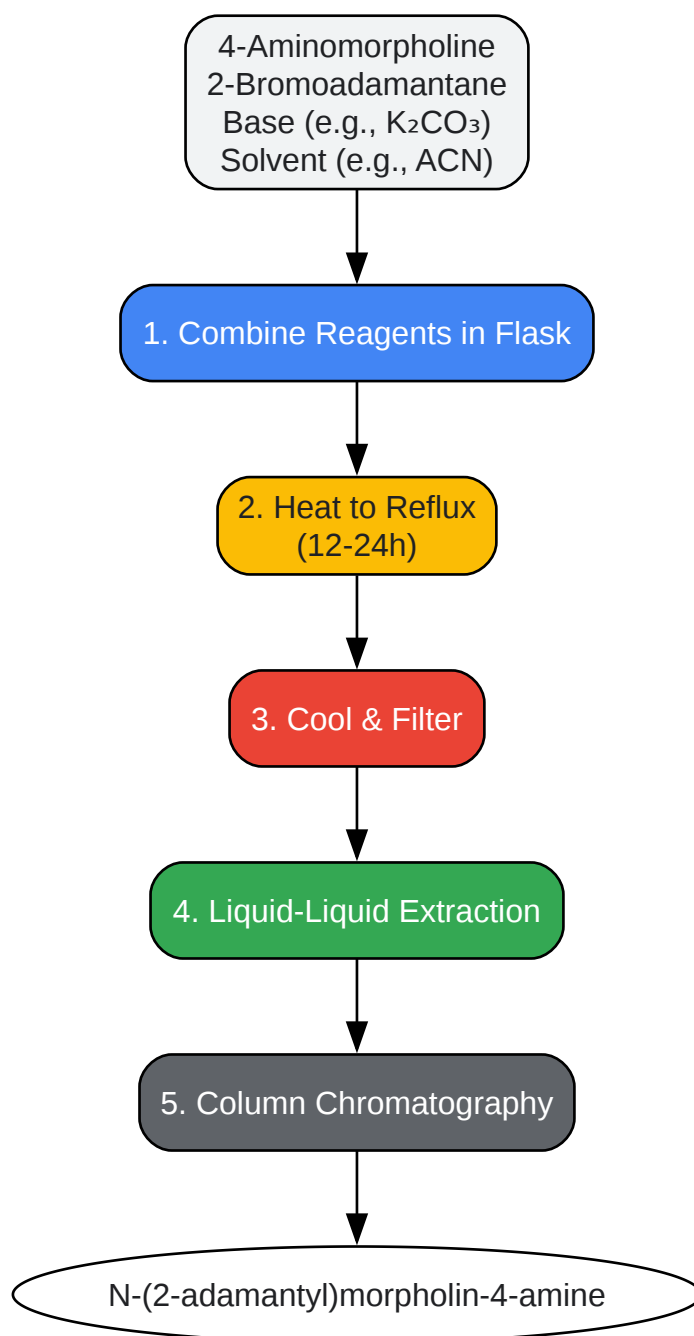
- **Reaction Setup:** In a round-bottom flask, dissolve 4-aminomorpholine (1.0 equivalent) and a non-nucleophilic base (1.5 equivalents) in the chosen aprotic solvent.
- **Addition of Alkyl Halide:** While stirring the solution, add 2-bromoadamantane (1.2 equivalents) portion-wise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (e.g., 80-100 °C, depending on the solvent) and maintain the temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).

- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter off any solid byproducts (e.g., the hydrobromide salt of the base).
- **Extraction:** Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
- **Drying and Concentration:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the pure **N-(2-adamantyl)morpholin-4-amine**.

Characterization: The structure of the final product should be confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualization of Synthetic Workflow

The proposed synthetic pathway can be visualized as a straightforward workflow.



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Caption: Proposed synthetic workflow for **N-(2-adamantyl)morpholin-4-amine**.

Potential Biological Significance and Applications

While no specific biological data exists for **N-(2-adamantyl)morpholin-4-amine**, the activities of related adamantane derivatives provide a basis for predicting its potential applications.

- **Antiviral Activity:** Adamantane amines, such as amantadine and rimantadine, are known for their antiviral properties, particularly against the influenza A virus.[1] The lipophilic adamantane cage is thought to interfere with viral replication.
- **Neurological Activity:** The adamantane scaffold is present in drugs targeting the central nervous system. For instance, memantine (1-amino-3,5-dimethyladamantane) is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.
- **Anticancer and Antimicrobial Properties:** Various synthetic adamantane derivatives have demonstrated potential as anticancer, antibacterial, and antifungal agents.[8][9] The morpholine ring itself is a key component in many biologically active compounds, including the antibiotic linezolid and the anticancer agent gefitinib.[2]

Given this context, **N-(2-adamantyl)morpholin-4-amine** represents a promising candidate for screening in antiviral, anticancer, and neurological drug discovery programs. The unique linkage through the 4-amino position of the morpholine ring may lead to novel structure-activity relationships.

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